N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide
Description
N¹,N³-Bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide is a malonamide derivative characterized by its symmetrical substitution pattern. The molecule features two 2,4-dichlorophenyl groups attached to the terminal nitrogen atoms (N¹ and N³) of the malonamide core. At the central carbon, a methyl group and a methoxyimino-methyl substituent (CH=N-OCH₃) are present, introducing both steric bulk and electronic modulation.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]-2-methylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O3/c1-18(9-23-28-2,16(26)24-14-5-3-10(19)7-12(14)21)17(27)25-15-6-4-11(20)8-13(15)22/h3-9H,1-2H3,(H,24,26)(H,25,27)/b23-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCLFSNUQOBOI-NUGSKGIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the malonamide core: This step involves the reaction of malonic acid derivatives with appropriate amines under controlled conditions.
Introduction of the dichlorophenyl groups: This step may involve the use of chlorinated aromatic compounds and suitable coupling reagents.
Methoxyimino group addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N1,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N¹,N³-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide with structurally related malonamide derivatives, emphasizing substituent effects on properties and reactivity:
Key Comparative Insights:
Substituent Effects on Reactivity: The 2,4-dichlorophenyl groups in the target compound provide strong electron-withdrawing effects, which may slow oxidative addition in palladium-catalyzed reactions compared to electron-donating tert-butyl groups (). However, chlorine’s electronegativity could stabilize intermediates in nucleophilic substitutions . The methoxyimino-methyl group introduces a conjugated imine system, differing from the hydrogen-bonding hydroxy(methyl)amino group in . This may reduce polarity but enhance stability against hydrolysis.
Steric and Electronic Influence in Catalysis: Bulky tert-butyl substituents () create rigid chiral environments, enabling high enantioselectivity (88% ee) in palladium-catalyzed desymmetrization. The dimethylamino group in ’s compound likely enhances metal coordination, whereas the methoxyimino group may act as a weaker ligand, affecting catalytic efficiency .
Biological and Agrochemical Potential: Dichlorophenyl motifs are prevalent in pesticides (), suggesting the target compound could exhibit herbicidal or fungicidal activity. Its malonamide core may mimic bioactive structures like urea or thiourea derivatives.
Physical Properties: The hydroxyl-containing analog () is more polar, implying lower solubility in nonpolar solvents compared to the target compound. The tert-butyl derivatives () are highly lipophilic, favoring organic-phase reactions.
Biological Activity
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]-2-methylpropanediamide
- Molecular Formula : C18H15Cl4N3O3
- Molecular Weight : 463.15 g/mol
- CAS Number : 245039-43-4
The compound features a malonamide core with dichlorophenyl groups and a methoxyimino substituent, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interactions with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with receptors, altering signaling pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research has indicated that this compound shows promising antimicrobial activity. For instance:
- Study A : In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Study B : A comparative analysis with similar compounds revealed that the presence of the methoxyimino group enhances antimicrobial potency.
Anticancer Potential
The compound's anticancer properties have been explored through various studies:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) showed significant cytotoxic effects, with IC50 values indicating effective dose ranges.
- Mechanistic Insights : Mechanistic studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | Study A |
| Antimicrobial | Escherichia coli | MIC = 16 µg/mL | Study A |
| Anticancer | MCF-7 | IC50 = 10 µg/mL | Study B |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that modifications in the molecular structure could further enhance its efficacy.
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls. This suggests that the compound could be a candidate for further development as an anticancer agent.
Q & A
Basic: What synthetic strategies are employed for the preparation of N₁,N₃-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide?
The synthesis typically involves multi-step amidation and alkylation reactions . A common approach includes:
- Amidation : Reacting malonoyl chloride derivatives with 2,4-dichloroaniline under basic conditions (e.g., potassium carbonate in DMF) to form the bis(2,4-dichlorophenyl)malonamide core .
- Methoxyimino introduction : Introducing the methoxyimino group via condensation reactions using methoxyamine hydrochloride and aldehydes, followed by purification via column chromatography .
- Optimization : Key parameters include temperature (70–80°C for alkylation), solvent polarity (DMF for solubility), and catalyst selection (e.g., Pd catalysts for coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
